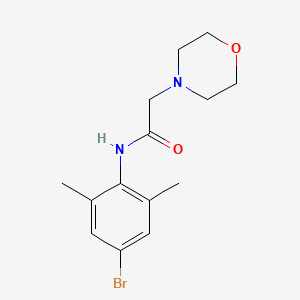![molecular formula C16H12Cl3N5O3 B4670749 5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4670749.png)
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
描述
5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound of significant interest due to its unique chemical structure and potential applications in various fields. Its complex structure includes multiple aromatic rings, halogen substitutions, and functional groups that may contribute to its diverse reactivity and potential utility in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-amine
Reagents: 4-chloro-3-nitrobenzoic acid, hydrazine hydrate, 2,4-dichlorobenzyl chloride.
Conditions: Reflux conditions in an appropriate solvent such as ethanol or methanol, followed by reduction of the nitro group using hydrogenation or a chemical reductant like tin(II) chloride.
Step 2: Formation of the intermediate carbonyl compound
Reagents: Intermediate from Step 1, phosgene or equivalent carbonyl transfer agent.
Conditions: Anhydrous conditions in a non-aqueous solvent like dichloromethane, under a nitrogen atmosphere.
Step 3: Final coupling and cyclization
Reagents: Intermediate carbonyl compound, methyl hydrazine.
Conditions: Elevated temperatures (50-100°C) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Scaling up the production involves optimization of reagent quantities, reaction times, and purification steps to ensure high yields and purity. This may include continuous flow reactors for better heat and mass transfer, use of safer reagents, and robust work-up procedures to handle larger quantities of intermediates and final products.
化学反应分析
Types of Reactions It Undergoes
Oxidation: Potential oxidation of the pyrazole rings to form corresponding oxides.
Reduction: Possible reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms (chlorine) may undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond may be susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂.
Reduction: LiAlH₄, NaBH₄.
Substitution: NaOH, K₂CO₃ in DMSO.
Hydrolysis: HCl or NaOH in aqueous media.
Major Products Formed from These Reactions
Oxidation Products: Pyrazole oxides.
Reduction Products: Alcohol derivatives of pyrazole.
Substitution Products: Compounds with substituted functional groups replacing the chlorine atoms.
Hydrolysis Products: Corresponding carboxylic acids and amines.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand or catalyst in organic synthesis.
Materials Science: Possible applications in the development of new polymer materials or coatings.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes in biochemical pathways.
Molecular Probes: Utilized in studying cellular processes due to its specific reactivity.
Medicine
Pharmaceutical Development: Explored for its potential as a therapeutic agent in treating diseases.
Drug Design: Used as a scaffold for designing new drugs with improved efficacy and selectivity.
Industry
Agriculture: Examined for use in developing new agrochemicals.
Environmental Science: Potential use in environmental monitoring and pollutant degradation.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. Its aromatic rings and functional groups allow it to bind to enzymes and receptors, altering their activity. The mechanism may involve:
Enzyme Inhibition: Binding to the active site or allosteric sites of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Modulation: Acting as an agonist or antagonist to cellular receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylic acid
1-methyl-3-{[4-chloro-1H-pyrazol-3-yl]amino}carbonyl-1H-pyrazole-4-carboxylic acid
Comparison
This compound stands out due to its combined structural features, such as the presence of multiple halogen atoms, which can influence its reactivity and binding affinity. The unique arrangement of the pyrazole rings and functional groups provides distinct chemical and biological properties compared to similar structures.
This detailed overview should give you a comprehensive understanding of 5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, touching upon its synthesis, reactivity, applications, and unique characteristics
属性
IUPAC Name |
5-[[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5O3/c1-23-13(10(5-20-23)16(26)27)15(25)21-14-12(19)7-24(22-14)6-8-2-3-9(17)4-11(8)18/h2-5,7H,6H2,1H3,(H,26,27)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZRPUQMUYDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
![N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4670700.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)


![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)

![N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA](/img/structure/B4670766.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)
